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Compound of Interest

Compound Name:

2-Chloro-6-

[(cyclopropylmethoxy)methyl]pyridi

ne

Cat. No.: B12316255

Get Quote

Executive Summary
2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine (CAS: 1505950-13-9) is an advanced

heterocyclic building block frequently utilized in the development of active pharmaceutical

ingredients (APIs), including kinase inhibitors and GPCR ligands[1]. The presence of both a

reactive 2-chloro-pyridine moiety and a flexible cyclopropylmethoxy ether linkage makes it a

highly versatile intermediate.

This technical whitepaper provides a comprehensive, self-validating guide to the synthesis of

this compound. By analyzing the mechanistic causality behind reagent selection, solvent

effects, and temperature controls, this guide empowers researchers to execute highly

chemoselective etherifications while avoiding common pitfalls such as nucleophilic aromatic

substitution (

) side reactions.
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Before initiating the synthesis, it is critical to understand the target molecule's physical

parameters to design appropriate isolation and purification workflows[2].

Property Value

IUPAC Name
2-Chloro-6-

[(cyclopropylmethoxy)methyl]pyridine

CAS Registry Number 1505950-13-9

Molecular Formula C₁₀H₁₂ClNO

Molecular Weight 197.66 g/mol

Appearance Colorless to pale yellow oil

Solubility
Soluble in EtOAc, DCM, DMF, THF; Insoluble in

H₂O

Electrophilic Sites

C2 (Aromatic,

), C6-methyl (Aliphatic,

)

Retrosynthetic Analysis & Pathway Selection
The construction of the ether linkage in 2-chloro-6-[(cyclopropylmethoxy)methyl]pyridine
relies on the Williamson Ether Synthesis, a foundational

transformation[3]. Disconnection of the ether oxygen yields two potential synthetic routes:

Route A: (6-chloropyridin-2-yl)methanol + (Bromomethyl)cyclopropane

Route B: 2-chloro-6-(chloromethyl)pyridine + Cyclopropylmethanol

Expertise & Experience: Route B is vastly superior for process chemistry. 2-Chloro-6-

(chloromethyl)pyridine is a highly reactive, commercially available electrophile[4].

Cyclopropylmethanol is a readily available, inexpensive nucleophile that can be quantitatively

deprotonated. Route A suffers from the relatively poor electrophilicity of
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(bromomethyl)cyclopropane, which is sterically hindered by the adjacent cyclopropyl ring,

leading to sluggish

kinetics and lower yields.

Chemoselectivity: vs.
A critical challenge in Route B is the presence of two electrophilic sites on the pyridine scaffold.

The cyclopropylmethoxide anion can theoretically attack the aliphatic chloromethyl group (via

) or the aromatic carbon bearing the 2-chloro group (via

).

Cyclopropylmethoxide
(Nucleophile)

2-chloro-6-(chloromethyl)pyridine
(Electrophile)

SN2 Pathway
(Aliphatic C-Cl)

 Fast (0 °C to RT)

SNAr Pathway
(Aromatic C-Cl)

 Slow (Requires Heat)

Target Ether
(Major Product)

2-Alkoxy Pyridine
(Trace/None)

Click to download full resolution via product page

Kinetic vs. thermodynamic selectivity in the alkylation of chloromethylpyridines.

Mechanistic Causality & Process Optimization
To ensure absolute chemoselectivity for the

pathway, the reaction conditions must be strictly controlled.
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Base and Solvent Selection: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide

(DMF) is the optimal system[5]. NaH irreversibly deprotonates the alcohol, driving the

equilibrium forward and generating hydrogen gas, which serves as a visual in-process

control[3]. DMF, a polar aprotic solvent, effectively solvates the

cation, leaving the cyclopropylmethoxide anion "naked" and highly nucleophilic[4]. This
accelerates the

reaction, allowing it to proceed rapidly at low temperatures.

Temperature Control: By maintaining the reaction temperature between 0 °C and 25 °C, the

activation energy for the

pathway is never reached, resulting in >99:1 selectivity for the desired ether[6].

Base Solvent Temp Profile
:

Ratio

Isolated Yield

NaH DMF 0 °C to RT >99:1 88%

K₂CO₃ Acetone Reflux (60 °C) 92:8 65%

KOtBu THF RT 95:5 74%

Detailed Experimental Protocol
This protocol is designed as a self-validating system. The cessation of gas evolution and TLC

monitoring act as internal checkpoints to guarantee reproducibility.

1. Deprotonation
NaH / DMF

2. Alkylation
0 °C to RT

3. Quench
Ice Water

4. Extraction
EtOAc

5. Purification
Silica Gel

Click to download full resolution via product page

Workflow for the synthesis of 2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine.

Materials Required
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2-Chloro-6-(chloromethyl)pyridine (1.0 equiv, limiting reagent)

Cyclopropylmethanol (1.2 equiv)

Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
Alkoxide Generation:

Charge a flame-dried, nitrogen-purged round-bottom flask with NaH (1.5 equiv)[4].

Suspend the NaH in anhydrous DMF (approx. 10 mL per gram of substrate) and cool the

suspension to 0 °C using an ice-water bath.

Add cyclopropylmethanol (1.2 equiv) dropwise over 15 minutes.

Self-Validation Check: Observe the evolution of

gas. Stir at 0 °C for 30 minutes until gas evolution completely ceases, indicating
quantitative alkoxide formation[3].

Electrophilic Addition:

Dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous

DMF.

Add this solution dropwise to the alkoxide mixture at 0 °C to control the exotherm and

prevent localized heating[6].

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6

hours.

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot

(UV active) should disappear, replaced by a new, higher
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product spot.

Quench and Extraction:

Cool the mixture back to 0 °C and carefully quench by the dropwise addition of ice-cold

water to destroy any unreacted NaH[4].

Dilute the mixture with EtOAc and separate the phases. Extract the aqueous layer twice

more with EtOAc.

Wash the combined organic layers extensively with water (3x) and brine (1x) to remove

DMF.

Drying and Purification:

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude residue via flash column chromatography on silica gel (gradient elution:

100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure title compound as a pale yellow

oil.

Analytical Characterization
To verify the structural integrity of the synthesized 2-Chloro-6-
[(cyclopropylmethoxy)methyl]pyridine, the following analytical signatures should be

confirmed:

LC-MS (ESI+): Expected

at m/z 198.1. The presence of a chlorine isotope pattern (approx. 3:1 ratio for 198/200)
confirms the retention of the 2-chloro substituent.

¹H NMR (400 MHz, CDCl₃):

7.70 (t, 1H, Pyridine C4-H)

7.45 (d, 1H, Pyridine C3-H)
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7.30 (d, 1H, Pyridine C5-H)

4.65 (s, 2H, Pyridine-CH₂-O)

3.40 (d, 2H, O-CH₂-Cyclopropyl)

1.10 (m, 1H, Cyclopropyl C-H)

0.55 (m, 2H, Cyclopropyl CH₂)

0.25 (m, 2H, Cyclopropyl CH₂)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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